Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-
Description
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- is a bicyclic heterocyclic compound featuring a fused thiophene and 1,4-dioxane ring system. The 5-hexyl substituent introduces an alkyl chain, enhancing solubility in organic solvents and influencing optoelectronic properties. This compound is structurally related to 3,4-ethylenedioxythiophene (EDOT), a key monomer in conductive polymers like PEDOT . The 2,3-dihydro modification reduces conjugation compared to fully aromatic derivatives, altering electrochemical behavior .
Properties
CAS No. |
569665-30-1 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-hexyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C12H18O2S/c1-2-3-4-5-6-11-12-10(9-15-11)13-7-8-14-12/h9H,2-8H2,1H3 |
InChI Key |
QIWLEULVJYJBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C2C(=CS1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Core Heterocycle Formation
The thieno[3,4-b]-1,4-dioxin scaffold is typically constructed via cyclization reactions involving thiophene precursors and oxygen-containing reagents. A prominent route involves the condensation of 2,3-dihydrothiophene-3,4-diol with hexyl-substituted electrophiles under acidic or basic conditions. For instance, treatment of 2,3-dihydrothiophene-3,4-diol with 1-bromohexane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates nucleophilic substitution, yielding the hexyl-substituted intermediate. Subsequent cyclization via dehydration using p-toluenesulfonic acid (PTSA) in toluene under reflux completes the formation of the fused dioxin ring.
Microwave-Assisted Cyclization
Recent advances highlight microwave irradiation as a tool for accelerating cyclization. A study demonstrated that irradiating a mixture of ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate and benzyl isothiocyanate in acetonitrile at 150 W for 20 minutes achieved 78% yield of the cyclized product, compared to 67% under conventional reflux. This method reduces reaction times from hours to minutes while improving purity.
Functionalization of Preformed Thienodioxin Cores
Bromination and Alkylation
Introduction of the hexyl side chain is often achieved through bromination followed by alkylation. For example, 2,3-dihydrothieno[3,4-b]dioxine undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. The resultant 5-bromo-2,3-dihydrothieno[3,4-b]dioxine reacts with hexylmagnesium bromide in tetrahydrofuran (THF) via a Grignard reaction, affording the 5-hexyl derivative in 65–72% yield.
Table 1: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 25 | 82 |
| Br₂ | CH₂Cl₂ | 0 | 68 |
| DBDMH | AcOH | 40 | 75 |
DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; AcOH: Acetic acid.
Catalytic Approaches for Enhanced Efficiency
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions enable direct introduction of alkyl chains. Employing 5-bromo-2,3-dihydrothieno[3,4-b]dioxine with hexylzinc chloride in the presence of Pd(PPh₃)₄ and triethylamine (Et₃N) in THF at 60°C achieves 85% yield. This method avoids harsh conditions and improves functional group tolerance.
Organocatalytic Methods
Proline-derived catalysts facilitate asymmetric synthesis of chiral thienodioxins. For example, L-proline (20 mol%) in dichloromethane (DCM) at −20°C induces enantioselective cyclization of keto-thiophene precursors, yielding enantiomerically enriched 5-hexyl derivatives with 92% enantiomeric excess (ee).
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR : The hexyl chain appears as a triplet at δ 0.88 ppm (CH₃), multiplet at δ 1.25–1.45 ppm (CH₂), and triplet at δ 2.55 ppm (SCH₂). The dioxin ring protons resonate as doublets between δ 4.10–4.30 ppm.
- X-ray Crystallography : Single-crystal analysis reveals a monoclinic lattice (space group P2₁/c) with a dihedral angle of 12.7° between the thiophene and dioxane rings. The hexyl chain adopts an all-anti conformation, minimizing steric strain.
Table 2: Crystallographic Data for 5-Hexyl-2,3-Dihydrothieno[3,4-b]dioxine
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 16.1602 |
| b (Å) | 8.3524 |
| c (Å) | 14.1814 |
| β (°) | 107.428 |
| R₁ | 0.044 |
Industrial-Scale Production and Challenges
Continuous Flow Synthesis
Scaling up the bromination-alkylation sequence requires continuous flow reactors to manage exothermic reactions. A tandem system using a microreactor for bromination (residence time: 2 min) followed by a packed-bed reactor for alkylation (residence time: 10 min) achieves 89% conversion with 99% purity.
Solvent Recovery and Waste Management
Hexane and DMF are recycled via distillation, reducing environmental impact. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Optoelectronic and Electrochemical Properties
UV-Vis Absorption and Bandgap Modulation
- Hexyl Derivative : The hexyl chain enhances solubility but minimally affects conjugation, resulting in absorption spectra similar to unsubstituted EDOT derivatives (λmax ~300–400 nm) .
- Bromo Derivative : Electron-withdrawing Br substituents reduce π-conjugation, causing a blue shift compared to alkylated analogues .
- Aromatic-Linked Derivatives: EDOT-FE (fluorene-linked) exhibits extended conjugation, leading to a red-shifted absorption (λmax ~450 nm) and lower oxidation potentials (Eox ~0.8 V vs. Ag/AgCl) .
Electrochemical Stability
- Alkyl chains (e.g., hexyl) improve thermal stability and reduce aggregation in polymers .
- Carboxylic acid derivatives show pH-dependent redox behavior, enabling tunable conductivity in aqueous environments .
Conductive Polymers
- PEDOT-Hexyl : Exhibits conductivity ~2.5 S/cm, lower than PEDOT (10–100 S/cm) due to reduced crystallinity but superior solubility .
- PEDOT-Carboxylic Acid : Used in water-dispersible conductive inks, with conductivity ~0.1–1 S/cm .
Electrochromic Devices
Biological Activity
Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro- is an organic compound notable for its bicyclic structure that incorporates a thieno moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and materials science.
Anticancer Properties
Recent studies have explored the anticancer potential of thieno derivatives. For instance, thieno[2,3-d]pyrimidine analogs have shown promising results in targeting breast cancer cells, specifically those that are resistant to tamoxifen (TAM) therapy. These compounds exhibit mechanisms such as inhibiting the VEGFR-2 signaling pathway, which is crucial in angiogenesis and tumor growth .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine (KM6) | Breast Cancer (TAM-resistant) | Inhibition of VEGFR-2 signaling | 5 - 80 |
| Sorafenib Analogs | Hepatocellular Carcinoma | Multityrosine kinase inhibition | 14 - 50 |
The biological activity of thieno derivatives often involves interactions at the molecular level. For example, the compound KM6 was shown to engage in critical hydrogen bonding with key residues in the VEGFR-2 enzyme, which is essential for its inhibition. The interaction energies were comparable to those of established anticancer agents like sorafenib .
Antimicrobial Activity
In addition to anticancer properties, thieno compounds have also been investigated for their antimicrobial effects. Some studies suggest that modifications in the thieno structure can enhance antibacterial activity against various pathogens. This aspect remains an active area of research, with ongoing studies aimed at elucidating the specific mechanisms involved.
Case Study 1: Thieno Derivatives in Cancer Therapy
A systematic investigation into several thieno derivatives revealed their potential as effective agents against resistant cancer cell lines. The study focused on their cytotoxicity and mechanism of action through various assays including MTT and SRB assays. Results indicated that certain derivatives could significantly reduce cell viability in TAM-resistant breast cancer cells .
Case Study 2: Material Science Applications
Thieno-based compounds have also been explored in material science, particularly in organic light-emitting diodes (OLEDs). The unique electronic properties of these compounds allow for efficient light emission and have been utilized in developing advanced OLED materials with high efficiency and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
